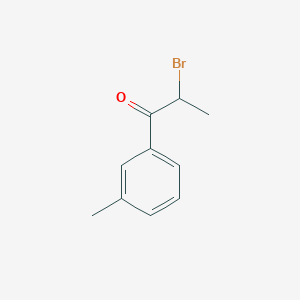

2-Bromo-1-(3-methylphenyl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGNDYQVUDZPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609264 | |

| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-83-8 | |

| Record name | 2-Bromo-1-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via an acid-catalyzed enol intermediate. Bromine (Br₂) acts as the electrophile, attacking the enol form of 3-methylpropiophenone to yield the α-brominated product. Key parameters include:

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are preferred for their inertness and ability to dissolve both reactants.

-

Temperature : Maintained at 0–5°C to suppress side reactions such as di-bromination or aromatic ring substitution.

-

Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity by stabilizing the transition state.

A typical protocol involves dissolving 3-methylpropiophenone (1.0 equiv) in DCM, followed by dropwise addition of Br₂ (1.1 equiv) at 0°C. The reaction is monitored via thin-layer chromatography (TLC) until completion (2–4 hours).

Purification and Yield Optimization

Post-reaction, the mixture is quenched with sodium thiosulfate to neutralize excess Br₂. The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Crude product purification employs:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves ≥98% purity for sensitive applications.

Reported yields range from 74% to 85%, depending on reaction scale and purification method.

Aldol Condensation Followed by Bromination

An alternative route synthesizes the compound from simpler precursors, adapting methodologies from related brominated ketones.

Synthesis of 3-Methylpropiophenone

The precursor 3-methylpropiophenone is prepared via Friedel-Crafts acylation:

Bromination Step

The bromination follows the protocol outlined in Section 1.1, with modifications to accommodate residual AlCl₃ from the acylation step.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Key adaptations include:

-

Continuous Flow Reactors : Minimize Br₂ handling risks and improve temperature control.

-

Solvent Recovery Systems : Distillation units recycle DCM or CCl₄, reducing waste.

-

Automated Quenching : In-line neutralization with Na₂S₂O₃ ensures operator safety.

Industrial yields exceed 90% due to optimized mass transfer and real-time monitoring via in-line spectroscopy.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Aldol-Bromination Route |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 1 | 2 |

| Overall Yield | 74–85% | 60–70% |

| Scalability | High | Moderate |

| Purity | ≥95% | ≥90% |

Key Trade-offs : While the aldol-bromination route uses cheaper precursors, its multi-step nature reduces overall yield. Direct bromination is favored for industrial applications due to scalability.

Recent Advances

Recent patents disclose microwave-assisted bromination (100°C, 10 minutes) achieving 88% yield with 50% less Br₂. Photocatalytic methods using TiO₂ nanoparticles are under investigation but remain experimental .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic substitution: Formation of substituted phenylpropanones.

Reduction: Formation of 2-bromo-1-(3-methylphenyl)propan-1-ol.

Oxidation: Formation of 2-bromo-1-(3-methylphenyl)propanoic acid.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3-methylphenyl)propan-1-one is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions, reduction, and oxidation.

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines), leading to the formation of substituted phenylpropanones.

- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

- Oxidation: The compound can be oxidized to produce carboxylic acids or other derivatives.

Biological Research

In biological research, this compound is utilized to study the effects of brominated compounds on biological systems. Notable applications include:

- Antiparasitic Activity: Research has demonstrated that treatment with this compound significantly reduces parasitemia in mice infected with Trypanosoma cruzi, improving survival rates compared to untreated controls.

- Antifungal Properties: In vitro assays indicate strong activity against Candida albicans, with minimal inhibitory concentrations comparable to established antifungal agents.

- Enzyme Inhibition Studies: The compound inhibits acetylcholinesterase activity, suggesting potential applications in managing neurological conditions such as Alzheimer's disease .

Medicinal Applications

The compound is explored for its potential in drug development, particularly for conditions related to inflammation and neurological disorders. Its role as a precursor in synthesizing new therapeutic agents is noteworthy.

Case Studies

- Antiparasitic Study: A study showed that 2-Bromo-1-(3-methylphenyl)propan-1-one led to reduced parasitemia in mice infected with Trypanosoma cruzi, indicating its potential as an antiparasitic agent.

- Antifungal Evaluation: The compound exhibited potent antifungal activity against Candida albicans, highlighting its utility in treating fungal infections.

Industrial Applications

In industrial contexts, 2-Bromo-1-(3-methylphenyl)propan-1-one is employed in the production of dyes, fragrances, and other chemicals. Its versatility makes it essential for many research and development projects within the chemical industry.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

Table 1: Comparison of Key Halogenated Propanones

Key Observations :

- Halogen Effects : Chloro and bromo substituents increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive compounds. Fluorine, being electronegative, improves metabolic stability in pharmaceuticals .

- Substituent Position : The 3-methyl group in the parent compound provides moderate steric hindrance, whereas 4-methoxy derivatives exhibit altered electronic properties due to resonance effects .

Backbone Modification: Propanone vs. Propenone

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (CAS: N/A)

- Structural Difference: Contains a propenone (α,β-unsaturated ketone) backbone instead of propanone.

- Synthesis : Formed via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by elimination .

- Impact on Reactivity: The conjugated double bond enables Michael addition reactions and Diels-Alder cycloadditions, unlike saturated propanones.

Biological Activity

2-Bromo-1-(3-methylphenyl)propan-1-one, also known as 2-bromo-3-methylpropiophenone, is a bromo-substituted organic compound with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 227.101 g/mol. It belongs to a class of compounds known for their potential applications in medicinal chemistry, particularly in the treatment of parasitic infections and fungal diseases.

Chemical Structure and Properties

The structure of 2-Bromo-1-(3-methylphenyl)propan-1-one features a bromine atom attached to a propanone moiety, with a methyl group on the phenyl ring. This configuration enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.101 g/mol |

| Functional Groups | Bromo, Ketone |

| Chalcone Derivative | Yes |

Antiparasitic Activity

Research indicates that 2-Bromo-1-(3-methylphenyl)propan-1-one exhibits significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that this compound can reduce parasitemia and mortality rates in infected animal models, highlighting its potential as an antiparasitic agent.

Antifungal Properties

The compound has also been investigated for its antifungal activity, particularly against Candida albicans. Experimental results suggest that 2-Bromo-1-(3-methylphenyl)propan-1-one possesses potent fungicidal properties, making it a candidate for the development of antifungal therapies.

The biological activity of this compound is largely attributed to its role as an electrophile. Its ability to interact with nucleophiles allows it to participate in various biochemical reactions, which may inhibit critical enzymes such as cholinesterases—important targets in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Bromo-1-(3-methylphenyl)propan-1-one:

- Antiparasitic Study : A study conducted on mice infected with Trypanosoma cruzi showed that treatment with this compound resulted in a significant decrease in parasitemia and improved survival rates compared to untreated controls.

- Antifungal Evaluation : In vitro assays demonstrated that 2-Bromo-1-(3-methylphenyl)propan-1-one exhibited strong activity against Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents.

- Enzyme Inhibition Studies : Interaction studies revealed that this compound could inhibit acetylcholinesterase activity, suggesting potential applications in managing conditions like Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Outcome |

|---|---|---|

| Antiparasitic | Trypanosoma cruzi | Reduced parasitemia and mortality |

| Antifungal | Candida albicans | Potent fungicidal activity |

| Enzyme Inhibition | Acetylcholinesterase | Potential neuroprotective effects |

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-1-(3-methylphenyl)propan-1-one, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via bromination of 3-methylpropiophenone derivatives. A common approach involves reacting 1-(3-methylphenyl)propan-1-one with bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane or carbon tetrachloride for inertness.

- Temperature : 0–5°C to minimize side reactions like over-bromination .

- Catalyst : Lewis acids (e.g., FeCl₃) may accelerate regioselectivity.

Optimization Tips : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: What safety protocols are critical for handling 2-Bromo-1-(3-methylphenyl)propan-1-one?

Methodological Answer :

This compound is harmful via inhalation, skin contact, and ingestion. Safety measures include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

First Aid : - Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure : Immediate irrigation with saline or water for 15 minutes .

Basic: How is the crystal structure of 2-Bromo-1-(3-methylphenyl)propan-1-one resolved, and what software is recommended?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation of saturated solutions (e.g., ethanol or acetone).

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data .

Key Parameters : - R-factor < 0.05 indicates high precision.

- Validate using CCDC deposition tools .

Advanced: How can researchers resolve discrepancies in crystallographic data for brominated ketones like this compound?

Methodological Answer :

Contradictions often arise from disordered bromine atoms or twinning. Mitigation strategies:

- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to resolve electron density maps.

- Twinning Analysis : Use PLATON or TWINLAW to detect and model twinned crystals .

- Refinement Constraints : Apply restraints to thermal parameters of bromine atoms to reduce overfitting .

Case Study : For 2-Bromo-1-(4-methylphenyl) analogs, SHELXL’s PART instruction effectively models disorder .

Advanced: What role does this compound play in multi-step syntheses of bioactive molecules?

Methodological Answer :

It serves as a key intermediate in synthesizing:

- Antimicrobial Agents : React with hydrazines to form pyrazole derivatives, which are screened for hyaluronidase inhibition .

- Chiral Ligands : Bromine displacement with nucleophiles (e.g., amines) generates β-ketoamine complexes for asymmetric catalysis .

Experimental Design : - Kinetic Studies : Monitor substituent effects on reaction rates (e.g., Br vs. Cl analogs) using NMR or HPLC.

- Scale-Up : Optimize solvent polarity (e.g., DMF vs. THF) to improve yield in SN2 reactions .

Advanced: How can reaction conditions be optimized for generating α-bromoketone intermediates?

Methodological Answer :

α-Bromoketones are prone to elimination. Key optimizations:

- Temperature Control : Maintain <10°C to suppress dehydrohalogenation.

- Base Selection : Use weak bases (e.g., NaHCO₃) to neutralize HBr without promoting elimination .

Case Study : For 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a 75% yield was achieved using NBS in CCl₄ at 0°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.